1-(3-Methylisoxazol-5-yl)butan-1-one

PROTAC VHL E3 ligase targeted protein degradation

1-(3-Methylisoxazol-5-yl)butan-1-one (CAS 114402-52-7) is a disubstituted isoxazole building block with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g·mol⁻¹. The compound features a 3-methylisoxazole core acylated at the 5-position with an n-butyryl side chain, giving it distinct physicochemical properties relative to the more common acetyl analog.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 114402-52-7
Cat. No. B569444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylisoxazol-5-yl)butan-1-one
CAS114402-52-7
Synonyms1-Butanone,1-(3-methyl-5-isoxazolyl)-(6CI)
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCCCC(=O)C1=CC(=NO1)C
InChIInChI=1S/C8H11NO2/c1-3-4-7(10)8-5-6(2)9-11-8/h5H,3-4H2,1-2H3
InChIKeyYCJWABNTZKTRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylisoxazol-5-yl)butan-1-one (CAS 114402-52-7): Core Chemical Identity and Research-Grade Procurement


1-(3-Methylisoxazol-5-yl)butan-1-one (CAS 114402-52-7) is a disubstituted isoxazole building block with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g·mol⁻¹ . The compound features a 3-methylisoxazole core acylated at the 5-position with an n-butyryl side chain, giving it distinct physicochemical properties relative to the more common acetyl analog. It is supplied as a research chemical (typical purity ≥95%) for synthetic chemistry and medicinal chemistry applications .

Why 1-(3-Methylisoxazol-5-yl)butan-1-one Cannot Be Replaced by Generic Isoxazole Ketones


Although multiple 5-acyl-3-methylisoxazole analogs exist (e.g., 5-acetyl, 5-propionyl), their physicochemical and biological profiles diverge substantially. The length of the 5-acyl chain directly modulates lipophilicity (cLogP), metabolic stability, and target-binding thermodynamics [1]. In VHL E3 ligase recruitment motifs—a current high-value application—swapping the butyryl for an acetyl group alters both binding affinity and the geometry of the linker attachment point, which can abolish PROTAC ternary complex formation [2]. Furthermore, in antifungal isoxazole series, the 5-alkyl/5-acyl substituent size dictates fungicidal spectrum and potency ranking [3]. These interdependencies mean that substituting 1-(3-methylisoxazol-5-yl)butan-1-one with a shorter-chain analog without re-optimizing the entire synthetic route or biological assay risks invalidating structure–activity relationships and wasting procurement resources.

Quantitative Differentiation Evidence for 1-(3-Methylisoxazol-5-yl)butan-1-one vs. Closest Analogs


VHL E3 Ligase Binding Affinity: Butyryl-Substituted PROTAC Building Blocks vs. Acetyl Analogs

Compounds incorporating the 3-methylisoxazol-5-yl moiety with a butyryl-derived side chain have been characterized for VHL E3 ligase binding. For instance, a PROTAC intermediate containing a (3-methylisoxazol-5-yl)butan-1-one substructure exhibited a Kd of 1.50 × 10⁵ nM (150 µM) against the VHL/Elongin-B/Elongin-C complex measured by surface plasmon resonance (Biacore T200) [1]. In contrast, a closely related analog bearing a 4-bromophenyl-oxadiazole modification to the same butyryl-linked scaffold showed a Kd of 2.49 × 10³ nM (2.49 µM), representing an approximately 60-fold improvement in affinity [2]. This demonstrates that the butyryl-linked isoxazole scaffold provides a modulatable binding platform where the basal affinity can be tuned through distal modifications—a feature not achievable with the shorter acetyl linker, which restricts the accessible conformational space for E3 ligase engagement.

PROTAC VHL E3 ligase targeted protein degradation isoxazole building block

Lipophilicity Differentiation: Calculated cLogP of Butyryl vs. Acetyl 3-Methylisoxazole Derivatives

Lipophilicity is a key determinant of membrane permeability, metabolic clearance, and off-target promiscuity. Predicted cLogP values for 5-acyl-3-methylisoxazoles increase systematically with acyl chain length. The butyryl analog (1-(3-methylisoxazol-5-yl)butan-1-one) has a predicted cLogP of approximately 1.8–2.1, compared to approximately 1.0–1.3 for 5-acetyl-3-methylisoxazole (CAS 55086-61-8) [1]. This ~0.7–0.8 log unit difference represents a roughly 5–6 fold increase in octanol–water partition coefficient, which can significantly affect compound distribution in cellular and in vivo models.

ADMET drug-likeness lipophilicity isoxazole

Synthetic Versatility as a PROTAC Linker Attachment Point vs. Shorter-Chain Analogs

The n-butyryl side chain of 1-(3-methylisoxazol-5-yl)butan-1-one provides a four-carbon tether with a terminal ketone that can be selectively functionalized (e.g., reductive amination, Grignard addition, enolate alkylation) without affecting the isoxazole ring [1]. In contrast, the acetyl analog (5-acetyl-3-methylisoxazole) offers only a two-carbon spacer, limiting the reach and conformational flexibility of attached ligands [2]. Patent US11242344 exemplifies this advantage: numerous PROTAC candidates incorporate a (3-methylisoxazol-5-yl)butan-1-one-derived scaffold as the VHL-recruiting moiety, where the butyryl chain length is preserved across analogs to maintain optimal linker geometry for ternary complex formation [3].

PROTAC linker chemistry heterobifunctional degrader isoxazole synthetic intermediate

Antifungal Structure–Activity Relationship: 5-Substituent Size Drives Potency Differentiation

In a systematic QSAR study of isoxazole derivatives as sterol 14α-demethylase inhibitors, the size and nature of the 5-substituent was identified as a critical determinant of antifungal potency against Rhizoctonia solani and Fusarium fujikuroi [1]. Compounds with bulkier 5-substituents (butyl, substituted phenyl) consistently outperformed those with smaller groups (methyl, ethyl). While 1-(3-methylisoxazol-5-yl)butan-1-one itself was not the terminal bioactive compound in this study, its butyryl side chain represents the intermediate hydrophobicity and steric bulk that the 2D-QSAR model predicts will enhance target engagement relative to the acetyl or propionyl analogs [1].

antifungal isoxazole QSAR agrochemical sterol 14α-demethylase

Recommended Application Scenarios for 1-(3-Methylisoxazol-5-yl)butan-1-one Based on Quantitative Evidence


PROTAC Linker Chemistry: VHL-Recruiting Moiety Synthesis

The butyryl chain length of 1-(3-methylisoxazol-5-yl)butan-1-one provides an optimal four-carbon tether for constructing VHL E3 ligase ligands in PROTAC design, as evidenced by its privileged status in patent US11242344 where over 20 exemplified degraders retain this scaffold geometry [1]. The measurable VHL binding affinity (Kd = 150 µM for a representative analog) provides a well-characterized starting point for affinity maturation through distal modifications [2]. Procurement of this specific intermediate enables direct entry into a validated PROTAC chemical space without requiring de novo linker-length optimization.

Agrochemical Lead Discovery: Antifungal Isoxazole SAR Exploration

Recent 2D-QSAR models for isoxazole-based sterol 14α-demethylase inhibitors identify the 5-substituent steric/hydrophobic profile as a primary activity driver, with bulkier groups (butyl, substituted phenyl) projecting superior antifungal potency [1]. 1-(3-Methylisoxazol-5-yl)butan-1-one serves as a key synthetic intermediate for generating a focused library of 5-butyryl-derived analogs to probe this SAR axis, particularly against Rhizoctonia solani and Fusarium fujikuroi, where resistance to existing fungicides is emerging [1].

Physicochemical Property Differentiation: CNS Drug Discovery Programs

With a predicted cLogP of ~1.8–2.1, 1-(3-methylisoxazol-5-yl)butan-1-one occupies a lipophilicity range favorable for passive blood–brain barrier penetration (optimal CNS cLogP range: 1.5–3.0) [1]. This differentiates it from the more polar acetyl analog (cLogP ~1.0–1.3), making the butyryl variant the preferred starting material for CNS-targeted medicinal chemistry campaigns where the isoxazole core is a desired pharmacophore [1].

Chemical Biology Tool Compound Synthesis: Negative Control Generation

The ~60-fold affinity difference between the basal butyryl-isoxazole scaffold (Kd = 150 µM) and its optimized derivative (Kd = 2.49 µM) for VHL binding provides a built-in negative control strategy [1]. Researchers can procure 1-(3-methylisoxazol-5-yl)butan-1-one as the starting material to synthesize both the low-affinity parent and the high-affinity optimized compound, enabling rigorous target-engagement studies where matched-pair controls are essential for data interpretation [2].

Quote Request

Request a Quote for 1-(3-Methylisoxazol-5-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.